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Molecular Structure and Stereochemical Significance

The indane scaffold represents a privileged structure in medicinal chemistry, combining a rigid bicyclic
framework with both aromatic and aliphatic characteristics that offers considerable versatility for chemical
modification. [1] Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine)
features a 1-amino-3-aryl indane structure that demonstrates remarkable stereospecificity in its biological

activity.

Fundamental Molecular Characteristics

Table 1: Fundamental Characteristics of (1R,3S)-Indatraline

Property Specification

Systematic Name (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine
hydrochloride

CAS Registry 86939-10-8
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Property Specification
Molecular C16H15CI2N-HCI
Formula

Molecular Weight 292.2 g/mol (free base)

Specific Rotation Optically active form exhibits characteristic rotation

pKa 9.28+0.40 (Predicted)
Storage Desiccate at room temperature
Conditions

The (1R,3S) configuration represents the trans-diastereomer where the aromatic ring at position 3 and the
methylamino group at position 1 adopt a specific spatial orientation that maximizes interactions with
monoamine transporter binding pockets. This configuration has been identified as the pharmacologically

active enantiomer with superior binding characteristics compared to its stereocisomers. [2]

Comprehensive Pharmacological Profile

Triple Reuptake Inhibition Mechanism

Indatraline functions as a potent non-selective monoamine reuptake inhibitor with demonstrated affinity

for all three monoamine transporters:

e Dopamine Transporter (DAT)
¢ Norepinephrine Transporter (NET)
e Serotonin Transporter (SERT)

This comprehensive inhibition profile establishes indatraline as a triple reuptake inhibitor (TRI),
simultaneously modulating dopaminergic, noradrenergic, and serotonergic neurotransmission. The
compound acts at the central binding site of these transporters, preventing the reuptake of released
monoamines from synaptic clefts and thereby increasing their extracellular concentrations and prolonging

their signaling duration. [3] [4]
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Figure 1: Indatraline inhibits monoamine transporters (DAT, NET, SERT), preventing neurotransmitter

reuptake and increasing synaptic levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Binding Affinity and Kinetic Parameters

The MS Binding Assays developed using (1R,3S)-indatraline as a native marker demonstrate excellent
correlation with traditional radioligand binding assays, providing a label-free alternative for characterizing
monoamine reuptake inhibitors. These mass-spectrometry-based assays enable comprehensive investigation

of binding parameters without radioactive markers. [3]

Table 2: Comprehensive Pharmacological Data for (1R,3S)-Indatraline
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Parameter hDAT hNET hSERT

Binding Affinity High affinity High affinity High affinity

(Ki)

Dissociation Slow dissociation Slow dissociation Slow dissociation

Kinetics

Allosteric Not reported Not reported Clomipramine effect

Regulation observed

Onset/Duration Slower onset, longer duration Similar prolonged Similar prolonged
than cocaine profile profile

The dissociation rate constants for (1R,3S)-indatraline binding at all three monoamine transporters were
determined in kinetic studies, revealing characteristically slow dissociation kinetics that contribute to its
long duration of action. Notably, these investigations uncovered an allosteric effect of clomipramine on the
dissociation of (1R,3S)-indatraline specifically from hSERT, suggesting complex regulatory mechanisms at

the serotonin transporter. [3]

Analytical Methods and Experimental Protocols

MS Binding Assays Methodology

The established MS Binding Assays provide a robust framework for investigating indatraline's interactions

with monoamine transporters:

3.1.1 Saturation Experiments

Purpose: Determine binding affinity and density of transporter expression
Procedure: Incubate increasing concentrations of (1R,3S)-indatraline with transporter-expressing

membrane preparations
Quantification: Use mass spectrometry to directly quantify bound ligand

Analysis: Generate saturation binding curves and calculate K({} _{\text{D}}) values

3.1.2 Kinetic Studies
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Purpose: Characterize association and dissociation rates

Procedure: Monitor binding time course after addition of (1R,3S)-indatraline

Dissociation Phase: Measure remaining bound ligand after dilution or competitor addition
Analysis: Determine k({}{\text{on}}), k({{\text{off}}), and calculate K({} {\text{D}}) from kinetic
parameters

3.1.3 Competition Experiments

Purpose: Profile inhibitory potency of test compounds
Procedure: Co-incubate (1R,3S)-indatraline with varying concentrations of inhibitors
Quantification: Measure displacement of marker binding

Analysis: Generate competition curves and calculate IC({}_{50}) and Ki values

The validation studies demonstrated that results from MS Binding Assays align excellently with those
obtained from traditional radioligand binding assays, confirming their reliability for characterizing new

monoamine reuptake inhibitors. [3]

Behavioral Assessment Protocols

3.2.1 Motor Activity Monitoring

Model: Wistar rats
Parameters: Ambulation, raising, and stereotypy indexes

Timing: Measurements at 1, 2, and 3 hours post-intraperitoneal administration
Findings: Indatraline effects persisted for at least three hours, significantly longer than cocaine

3.2.2 Self-Administration Studies

Purpose: Evaluate reinforcing properties
Models: Rats and monkeys trained to self-administer cocaine

Procedure: Assess substitution and reinstatement effects
Outcome: Indatraline demonstrated partial substitution for cocaine with reduced reinforcing efficacy

[4]

Synthesis and Stereochemical Control

Strategic Synthetic Approaches
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Multiple synthetic routes have been developed to access optically pure (1R,3S)-indatraline, addressing the

significant challenge of stereocontrol in the 1,3-disubstituted indane system.

Table 3: Comparison of Synthetic Approaches to (1R,3S)-Indatraline

Method

Key Features

Yield

Stereocontrol

Reference

Ring
Contraction

Asymmetric
Synthesis

Biocatalytic
Approaches

I(IlI)-mediated contraction of
1,2-dihydronaphthalene

Rhodium-catalyzed conjugate
addition

Marine-derived fungi
biotransformation

Starting Materials
Tetralone derivative

Reduction/D$1ydrati0n

Moderate to
high

High

Varies

Intermediate

1,2-Dihydronaphthalene

I(I11) or TI(IIT Diastereoselective _ | Trans-substituted
Indane Core

Diastereoselective

Enzymatic
resolution

High
enantioselectivity

Click to download full resolution via product page

[4]

(2]

(1]

Hofmann Rearrangement N-methylation

Figure 2: I(IlI)-mediated oxidative ring contraction route to (1R,3S)-indatraline, establishing trans-

stereochemistry during key diastereoselective step.

I(lll)-Mediated Ring Contraction Protocol

A novel approach developed for indatraline synthesis employs hypervalent iodine reagents in a key ring

contraction transformation;

4.2.1 Experimental Procedure
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e Starting Material Preparation: Tetralone 6 is reduced using NaBH4 and dehydrated with PTSA to
yield 1,2-dihydronaphthalene 5 (91% yield)
¢ Oxidative Ring Contraction:
o React 1,2-dihydronaphthalene 5 with 3.6 equivalents of HTIB in anhydrous methanol
o Reaction proceeds rapidly (15 minutes) at room temperature
o Yields indane 4 as a single diastereomer (62%) alongside addition product 8 (35%)
¢ Alternative Conditions: Thallium(lll) trinitrate in trimethyl orthoformate provides higher yield (88%)
but generates toxic residues
e Oxidation and Functionalization:
o Jones oxidation (CrOs/H2S0a4 in acetone) converts ketal to carboxylic acid 9 (83% yield)
o Subsequent functional group manipulations yield final indatraline structure

This methodology provides efficient access to the trans-configured 1,3-disubstituted indane core with control

over stereochemistry. [4]

Biocatalytic Strategies

Recent advances explore biocatalytic approaches using marine-derived fungi including Emericellopsis
maritima BC17 and Purpureocillium lilacinum BC17-2. These biological systems offer green chemistry
alternatives with inherent stereoselectivity, operating under mild aqueous conditions at physiological pH

and temperature. [1]

Therapeutic Applications and Potential

Substance Use Disorders

Indatraline has been investigated as a potential agonist medication for cocaine use disorder, based on the

substitute agonist therapy model successfully employed for nicotine and heroin addictions:

e Pharmacological Rationale: As a triple reuptake inhibitor with slower onset and longer duration than
cocaine, indatraline may stabilize dopaminergic systems while reducing cocaine reinforcement

e Behavioral Evidence: In self-administration models, indatraline partially substitutes for cocaine while
reducing cocaine-maintained behavior

¢ Clinical Translation: Despite promising preclinical data, no clinical evidence currently supports
indatraline use in cocaine addiction treatment [4]
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Neurodegenerative Disorders

Patent applications disclose indatraline analogs for treating neurodegenerative diseases characterized by

alpha-synuclein aggregation:

e Target Indications: Parkinson's disease, Lewy body dementia, multiple system atrophy
¢ Proposed Mechanism: Modulation of monoaminergic systems compromised in neurodegeneration
e Current Status: Preclinical investigation stage [5]

Commercial Availability and Research Applications

(1R,3S)-Indatraline is commercially available for research purposes with significant cost considerations:

¢ Pricing Structure:

o 10 mg: approximately $660.95

o 50 mg: approximately $1,041.76
e Supplier Specifications: 95.00% purity, supplied as hydrochloride salt
e Storage Recommendations: Desiccate at room temperature [6]

The compound serves primarily as a pharmacological tool compound for studying monoamine transporter
function and as a reference standard in drug discovery programs targeting neurotransmitter reuptake

inhibition.

Conclusion and Future Perspectives

The (1R,3S) stereochemistry of indatraline is fundamental to its high-affinity interaction with monoamine
transporters and its distinctive pharmacological profile as a triple reuptake inhibitor. The development of MS
Binding Assays using this enantiomer as a native marker provides powerful tools for characterizing novel

monoamine reuptake inhibitors without radioactive ligands.

Future research directions include:

e Structural Studies: Elucidation of precise binding modes through cryo-EM or crystallography
e Prodrug Development: Addressing pharmacokinetic limitations while maintaining stereochemical
integrity
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e Targeted Therapeutics: Exploiting the triple reuptake inhibition profile for treatment-resistant
depression and other complex neuropsychiatric conditions
¢ Green Synthesis: Advancing biocatalytic and asymmetric synthetic methods for efficient production

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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